molecular formula C20H38N6O7 B14778008 11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane

11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane

Cat. No.: B14778008
M. Wt: 474.6 g/mol
InChI Key: ZGOPBYKEXACAQZ-UHFFFAOYSA-N
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Description

11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane is a complex organic compound characterized by its unique structure, which includes allyloxy, methyl, and diazido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane typically involves multiple steps, starting from simpler organic molecules. The key steps include the introduction of allyloxy and diazido groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like sodium azide for the azidation step.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Ethers or esters.

Scientific Research Applications

11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane exerts its effects is primarily through its reactive functional groups. The azido groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful in bioconjugation and material science applications. The allyloxy group can undergo various transformations, enabling the compound to act as a versatile intermediate in synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

    11-((Methoxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane: Similar structure but with a methoxy group instead of an allyloxy group.

    11-((Propoxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane: Similar structure but with a propoxy group instead of an allyloxy group.

Uniqueness

11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane is unique due to the presence of the allyloxy group, which provides additional reactivity and versatility in synthetic applications compared to its methoxy and propoxy analogs. This makes it a valuable compound for developing new materials and exploring novel chemical reactions.

Properties

Molecular Formula

C20H38N6O7

Molecular Weight

474.6 g/mol

IUPAC Name

1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxymethyl]-2-methyl-3-prop-2-enoxypropane

InChI

InChI=1S/C20H38N6O7/c1-3-6-31-17-20(2,18-32-15-13-29-11-9-27-7-4-23-25-21)19-33-16-14-30-12-10-28-8-5-24-26-22/h3H,1,4-19H2,2H3

InChI Key

ZGOPBYKEXACAQZ-UHFFFAOYSA-N

Canonical SMILES

CC(COCCOCCOCCN=[N+]=[N-])(COCCOCCOCCN=[N+]=[N-])COCC=C

Origin of Product

United States

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